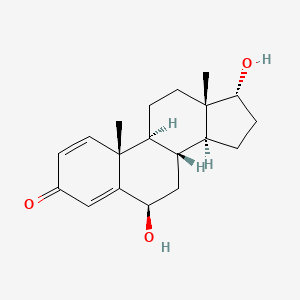

6beta-Hydroxy-17alpha-boldenone

CAS No.:

Cat. No.: VC20422350

Molecular Formula: C19H26O3

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H26O3 |

|---|---|

| Molecular Weight | 302.4 g/mol |

| IUPAC Name | (6R,8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

| Standard InChI | InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h5,7,9,12-14,16-17,21-22H,3-4,6,8,10H2,1-2H3/t12-,13-,14-,16+,17+,18+,19-/m0/s1 |

| Standard InChI Key | VLTNWNUPWHBSQY-HXEWTNOOSA-N |

| Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@H]2O)C[C@H](C4=CC(=O)C=C[C@]34C)O |

| Canonical SMILES | CC12CCC3C(C1CCC2O)CC(C4=CC(=O)C=CC34C)O |

Introduction

Chemical Identity and Structural Properties

6β-hydroxy-17α-boldenone (C₁₉H₂₆O₃) is a hydroxylated derivative of boldenone, characterized by hydroxyl groups at the 6β and 17α positions. Its molecular weight is 302.4 g/mol, with an exact mass of 302.18800 g/mol . The compound’s IUPAC name is (6R,8R,9S,10R,13S,14S,17R)-6,17-dihydroxy-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 34220-62-7 | |

| Molecular Formula | C₁₉H₂₆O₃ | |

| Molecular Weight | 302.408 g/mol | |

| Exact Mass | 302.18800 g/mol | |

| LogP | 2.626 | |

| Topological Polar Surface | 57.53 Ų |

The compound’s hydroxyl groups enhance its polarity compared to boldenone, influencing its solubility and metabolic clearance . Its stereochemistry is critical: the 6β-hydroxy and 17α-hydroxy configurations distinguish it from related metabolites like 6β-hydroxy-17β-boldenone .

Biosynthesis and Metabolic Pathways

In Vivo Metabolism in Cattle

6β-hydroxy-17α-boldenone arises primarily from the hepatic metabolism of boldenone or its precursor, androsta-1,4-diene-3,17-dione (ADD). In bovine liver subcellular fractions, cytochrome P450 enzymes catalyze the 6β-hydroxylation of 17α-boldenone in the presence of NADPH . This reaction parallels the 6β-hydroxylation of testosterone, suggesting shared enzymatic mechanisms .

Notably, 6β-hydroxy-17α-boldenone is a minor metabolite in cattle treated with boldenone esters. Its urinary excretion profile, alongside 16α-hydroxy-17β-boldenone and epimeric boldenone forms, serves as a biomarker for illicit boldenone administration .

Interconversion and Stability

In vitro studies demonstrate reversible oxidation-reduction between boldenone and ADD in bovine liver fractions . The equilibrium favors ADD formation, complicating residue analysis in biological samples . 6β-hydroxy-17α-boldenone’s stability varies with pH and enzymatic activity, necessitating careful sample handling during analysis .

Analytical Detection and Challenges

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS/MS remains the gold standard for detecting 6β-hydroxy-17α-boldenone in urine, feces, and tissue samples. Chromatographic separation achieves baseline resolution from isomers, while tandem mass spectrometry provides structural confirmation via characteristic fragmentation patterns .

Key Fragmentation Pathways:

Immunoassays

Polyclonal antibodies against boldenone-17-hemisuccinate cross-react weakly with 6β-hydroxy-17α-boldenone, limiting immunoassay sensitivity . Consequently, chromatographic methods are preferred for confirmatory testing .

Table 2: Analytical Performance Metrics

Regulatory and Toxicological Implications

Human Health Risks

Athletes misusing boldenone risk prolonged detection due to 6β-hydroxy-17α-boldenone’s slow clearance. Chronic exposure correlates with testicular atrophy, reduced spermatogenesis, and hepatocellular damage in animal models . Immunohistochemical studies in rabbits reveal diminished proliferating cell nuclear antigen (PCNA) in spermatogonia, underscoring reproductive toxicity .

Future Research Directions

-

Metabolite Profiling: Expand reference libraries for 6β-hydroxy-17α-boldenone isomers to improve LC-MS/MS specificity.

-

Enzymatic Studies: Characterize CYP isoforms responsible for 6β-hydroxylation in humans and livestock.

-

Field-Deployable Assays: Develop rapid tests distinguishing endogenous vs. exogenous boldenone sources.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume